molecular formula C13H16F2O3 B7995436 Ethyl 5-(2,4-difluoro-phenoxy)pentanoate CAS No. 1443344-94-2

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate

Cat. No.: B7995436
CAS No.: 1443344-94-2
M. Wt: 258.26 g/mol
InChI Key: IEYXCSMKDALXKM-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16F2O3. It is characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions, attached to a pentanoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,4-difluoro-phenoxy)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-(2,4-difluoro-phenoxy)pentanoic acid+ethanolacid catalystEthyl 5-(2,4-difluoro-phenoxy)pentanoate+water\text{5-(2,4-difluoro-phenoxy)pentanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(2,4-difluoro-phenoxy)pentanoic acid+ethanolacid catalyst​Ethyl 5-(2,4-difluoro-phenoxy)pentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 5-(2,4-difluoro-phenoxy)pentanoic acid.

    Reduction: 5-(2,4-difluoro-phenoxy)pentanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-(2,4-dichloro-phenoxy)pentanoate: Similar structure but with chlorine atoms instead of fluorine, which may result in different chemical and biological properties.

    Ethyl 5-(2,4-dibromo-phenoxy)pentanoate: Bromine-substituted analog with potentially different reactivity and applications.

    Ethyl 5-(2,4-dimethyl-phenoxy)pentanoate: Methyl-substituted analog with distinct steric and electronic effects.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and overall properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(2,4-difluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYXCSMKDALXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214700
Record name Pentanoic acid, 5-(2,4-difluorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443344-94-2
Record name Pentanoic acid, 5-(2,4-difluorophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443344-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-(2,4-difluorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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